
1-Benzyl-3-hydroxypyrrolidine-3-carboxylic acid
Overview
Description
1-Benzyl-3-hydroxypyrrolidine-3-carboxylic acid is a chemical compound with the molecular formula C12H15NO3 and a molecular weight of 221.26 g/mol . This compound is characterized by a pyrrolidine ring substituted with a benzyl group and a hydroxyl group at the 3-position, and a carboxylic acid group at the same position. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-Benzyl-3-hydroxypyrrolidine-3-carboxylic acid involves several steps. One common method starts with 1-benzyl-3-pyrrolidone, which is reacted with hydrogen cyanide in tetrahydrofuran to form an intermediate. This intermediate is then hydrolyzed with concentrated hydrochloric acid to yield the desired product . The reaction conditions include:
Solvent: Tetrahydrofuran
Reagent: Hydrogen cyanide
Hydrolysis: Concentrated hydrochloric acid
Temperature: Room temperature for the initial reaction, followed by heating on a water bath for hydrolysis
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.
Chemical Reactions Analysis
1-Benzyl-3-hydroxypyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other groups using electrophilic substitution reactions.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride
Solvents: Tetrahydrofuran, chloroform
Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Benzyl-3-hydroxypyrrolidine-3-carboxylic acid is utilized in various scientific research fields, including:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-Benzyl-3-hydroxypyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes and proteins due to its structural features. The pyrrolidine ring and benzyl group contribute to its binding affinity and specificity towards these targets. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
1-Benzyl-3-hydroxypyrrolidine-3-carboxylic acid can be compared with other similar compounds, such as:
- 1-Benzyl-3-hydroxypyrrolidine-3-carboxamide
- 1-Benzyl-3-hydroxypyrrolidine-3-carboxylate
These compounds share the pyrrolidine ring and benzyl group but differ in the functional groups attached to the 3-position. The uniqueness of this compound lies in its combination of a hydroxyl group and a carboxylic acid group, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
1-benzyl-3-hydroxypyrrolidine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c14-11(15)12(16)6-7-13(9-12)8-10-4-2-1-3-5-10/h1-5,16H,6-9H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHWPERVDOCXFFR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1(C(=O)O)O)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60606663 | |
Record name | 1-Benzyl-3-hydroxypyrrolidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60606663 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67117-22-0 | |
Record name | 1-Benzyl-3-hydroxypyrrolidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60606663 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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